Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone
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Overview
Description
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone, also known as CEP, is a chemical compound that has gained significant attention in the field of scientific research. CEP is a potent and selective inhibitor of the transcription factor hypoxia-inducible factor (HIF) prolyl hydroxylase domain-containing enzymes (PHD). PHD enzymes play a crucial role in the regulation of HIF, which is involved in various physiological and pathological processes such as angiogenesis, erythropoiesis, and cancer.
Mechanism of Action
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone inhibits the activity of PHD enzymes, which leads to the stabilization of HIF. HIF is a transcription factor that regulates the expression of various genes involved in angiogenesis, erythropoiesis, and metabolism. The stabilization of HIF by Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone leads to the upregulation of erythropoietin production and the inhibition of angiogenesis, which can be used to treat anemia and cancer, respectively.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been shown to increase erythropoietin production, which leads to an increase in red blood cell production. Additionally, Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been shown to inhibit angiogenesis, which is the formation of new blood vessels. Inhibition of angiogenesis can be used to treat cancer by depriving the tumor of nutrients and oxygen.
Advantages and Limitations for Lab Experiments
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone is a potent and selective inhibitor of PHD enzymes, which makes it an ideal tool for studying the role of HIF in various physiological and pathological processes. However, the use of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone in lab experiments requires caution as it can have off-target effects on other enzymes.
Future Directions
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases. Future research can focus on optimizing the synthesis of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone and developing more potent and selective inhibitors of PHD enzymes. Additionally, the therapeutic potential of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone in other diseases such as ischemic diseases and metabolic disorders can be further explored.
Synthesis Methods
The synthesis of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone involves the reaction of 4-(4-ethylbenzoyl)piperazine-1-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The reaction yields Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone in high purity and yield.
Scientific Research Applications
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, anemia, and ischemic diseases. Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been shown to increase erythropoietin production, which can be used to treat anemia. Additionally, Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been shown to inhibit angiogenesis, which is a hallmark of cancer. Therefore, Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone can be used as a potential anti-cancer agent.
properties
IUPAC Name |
cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-13-3-5-14(6-4-13)16(20)18-9-11-19(12-10-18)17(21)15-7-8-15/h3-6,15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAFWZYLVXHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone |
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